S-Ethylglutathione

Description

Propriétés

IUPAC Name |

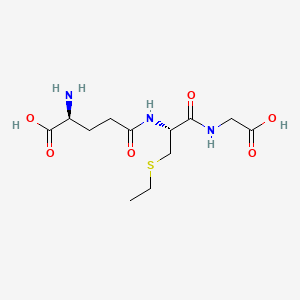

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-ethylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O6S/c1-2-22-6-8(11(19)14-5-10(17)18)15-9(16)4-3-7(13)12(20)21/h7-8H,2-6,13H2,1H3,(H,14,19)(H,15,16)(H,17,18)(H,20,21)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFDVPSBWOHOAP-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179183 | |

| Record name | S-Ethyl glutathione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24425-52-3 | |

| Record name | S-Ethyl glutathione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024425523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Ethyl glutathione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-ETHYL GLUTATHIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W95D60F4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

S-Ethylglutathione Synthesis Pathway in Mammalian Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the S-ethylglutathione synthesis pathway in mammalian cells, a critical detoxification route for ethylating xenobiotics. The synthesis is primarily catalyzed by the superfamily of Glutathione (B108866) S-transferases (GSTs), which conjugate the tripeptide glutathione (GSH) to electrophilic ethyl groups. This guide details the enzymatic basis of this reaction, summarizes available quantitative data on enzyme kinetics, and provides detailed experimental protocols for studying this pathway. Furthermore, it visualizes the core biochemical pathway and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for researchers in toxicology, pharmacology, and drug development.

Introduction

The conjugation of glutathione (GSH) to xenobiotics is a cornerstone of Phase II detoxification in mammalian organisms. This process, catalyzed by Glutathione S-transferases (GSTs), renders lipophilic and electrophilic compounds more water-soluble, facilitating their excretion. One such conjugation reaction is the formation of this compound from the reaction of GSH with compounds containing an ethyl group. This pathway is crucial for the detoxification of various environmental pollutants and pharmaceutical agents that can act as ethylating agents, thereby mitigating their potential for cellular damage, including DNA alkylation. Understanding the intricacies of the this compound synthesis pathway is paramount for assessing the metabolic fate of ethyl-containing drugs and for developing strategies to modulate cellular detoxification capacities.

The this compound Synthesis Pathway

The synthesis of this compound is a direct enzymatic conjugation reaction.

-

Substrates : The primary substrates are reduced glutathione (GSH) and an electrophilic compound bearing an ethyl group (e.g., ethyl halides, ethyl esters of sulfonic acids).

-

Enzyme : The reaction is catalyzed by Glutathione S-transferases (GSTs), a diverse family of enzymes with multiple isoforms that exhibit overlapping substrate specificities.[1] The cytosolic GSTs are primarily responsible for this conjugation.[2]

-

Product : The product of the reaction is this compound, a more hydrophilic and less reactive molecule than the original ethylating agent.

The overall reaction can be summarized as:

GSH + E-X → GS-E + H-X

Where:

-

GSH = Reduced Glutathione

-

E-X = Ethylating agent (E represents the ethyl group, X is a leaving group)

-

GS-E = this compound

This initial conjugation is the first step in the mercapturic acid pathway, which further processes the this compound for final excretion.

Cellular Localization

The synthesis of GSH occurs in the cytosol, and this is also the primary site for the GST-catalyzed conjugation reactions that form this compound.[3] GSTs are abundant in the cytosol of many cell types, particularly in the liver, which is the main site of xenobiotic metabolism.

Quantitative Data on this compound Synthesis

Obtaining precise kinetic parameters (Km and Vmax) for the synthesis of this compound by specific mammalian GST isozymes has proven challenging. This is largely due to the characteristically high Km values of mammalian GSTs for small haloalkane substrates, making enzyme saturation difficult to achieve under experimental conditions.[4] However, some data is available, particularly regarding the catalytic efficiency (kcat/Km) and for non-mammalian GSTs.

| Enzyme/Isozyme | Substrate | Km | Vmax/kcat | Catalytic Efficiency (kcat/Km) | Source |

| Rat GST 5-5 | Chloroethane (C2H5Cl) | High (difficult to estimate) | Not determined | C-Br cleavage is ~10-fold faster than C-Cl cleavage | [4] |

| Human GST T1-1 | Chloroethane (C2H5Cl) | High (difficult to estimate) | Not determined | C-Br cleavage is ~10-fold faster than C-Cl cleavage | [4] |

| Bovine Erythrocyte GST | 1-chloro-2,4-dinitrobenzene (CDNB) | 0.7447 +/- 0.0007 mM | 402.63 +/- 4.99 EU/mg protein | 11436 min-1 (kcat) | [5] |

| Bovine Erythrocyte GST | Glutathione (GSH) | 0.3257 +/- 0.0012 mM | 88.00 +/- 2.30 EU/mg protein | 477 min-1 (kcat) | [5] |

Note: Data for CDNB is included as a common model substrate for GST activity assays and provides a point of comparison for enzyme activity.

Experimental Protocols

Expression and Purification of Recombinant GST

For detailed kinetic analysis, it is essential to use purified enzyme. The following is a general protocol for the expression and purification of GST fusion proteins, which can be adapted for specific GST isozymes.

1. Transformation and Expression:

- Obtain a bacterial expression vector (e.g., pGEX series) containing the cDNA for the desired GST isozyme.

- Transform competent E. coli cells (e.g., BL21) with the plasmid.[6]

- Grow a starter culture overnight in LB broth with the appropriate antibiotic.

- Inoculate a larger volume of LB broth and grow the culture at 37°C to an OD600 of 0.6-0.8.

- Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.[6]

- Continue to grow the culture for 3-4 hours at 30°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

2. Cell Lysis:

- Harvest the bacterial cells by centrifugation.

- Resuspend the cell pellet in ice-cold lysis buffer (e.g., PBS with 1 mM DTT, protease inhibitors).

- Lyse the cells by sonication or using a French press.[7]

- Clarify the lysate by centrifugation to remove cell debris.

3. Affinity Purification:

- Equilibrate glutathione-agarose or glutathione-sepharose beads with lysis buffer.[8]

- Add the clarified lysate to the beads and incubate with gentle agitation for 1-2 hours at 4°C to allow the GST-tagged protein to bind.

- Wash the beads several times with wash buffer (e.g., PBS) to remove non-specifically bound proteins.[6]

- Elute the purified GST fusion protein from the beads using an elution buffer containing reduced glutathione (e.g., 10-20 mM GSH in Tris-HCl buffer, pH 8.0).[8]

4. (Optional) Tag Cleavage:

- If the GST tag needs to be removed, incubate the purified protein with a site-specific protease (e.g., thrombin, PreScission protease) according to the manufacturer's instructions.[9]

- Remove the cleaved GST tag and the protease by passing the protein solution back over the glutathione-agarose column and/or a specific protease removal resin.

Quantification of this compound by HPLC-MS/MS

This protocol outlines a general method for the detection and quantification of this compound in biological samples.

1. Sample Preparation:

- For cultured cells, wash the cells with ice-cold PBS and lyse them by sonication or by adding a lysis buffer containing an antioxidant like DTT.

- For tissue samples, homogenize the tissue in a suitable buffer on ice.

- Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) or an acid (e.g., perchloric acid).

- Centrifuge to pellet the precipitated protein and collect the supernatant.[10]

- The supernatant can be dried and reconstituted in the mobile phase for analysis.

2. HPLC Separation:

- Use a reverse-phase C18 column.

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.

- Run a gradient elution to separate this compound from other cellular components.

3. MS/MS Detection:

- Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[11]

- Set up a Multiple Reaction Monitoring (MRM) method to detect the specific parent-to-product ion transition for this compound. The exact masses will need to be determined empirically but can be predicted from the structure of this compound.

- Include an internal standard (e.g., a stable isotope-labeled version of this compound) for accurate quantification.

Visualizations

This compound Synthesis and the Mercapturic Acid Pathway

Caption: this compound synthesis and its subsequent metabolism via the mercapturic acid pathway.

Experimental Workflow for GST Kinetic Analysis

References

- 1. Mammalian glutathione S-transferase: regulation of an enzyme system to achieve chemotherapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Intracellular glutathione pools are heterogeneously concentrated - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of the kinetic mechanism of haloalkane conjugation by mammalian theta-class glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of some kinetic and characteristic properties of glutathione S-transferase from bovine erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdanderson.org [mdanderson.org]

- 7. GST-His purification: A Two-step Affinity Purification Protocol Yielding Full-length Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. home.sandiego.edu [home.sandiego.edu]

- 9. GST-Tagged Protein Purification: Comprehensive Guide & Uses - Creative Proteomics [creative-proteomics.com]

- 10. benchchem.com [benchchem.com]

- 11. Quantitation of glutathione by liquid chromatography/positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

biochemical properties and reactivity of S-Ethylglutathione

An In-depth Technical Guide to S-Ethylglutathione: Biochemical Properties and Reactivity

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (SEG) is an S-alkyl derivative of the ubiquitous cellular antioxidant, glutathione (B108866) (GSH). Formed through the conjugation of an ethyl group to the sulfhydryl moiety of cysteine within the glutathione tripeptide, SEG represents a stable metabolite that can arise from exposure to ethylating xenobiotics. Unlike its parent molecule, the reactivity of this compound is markedly different; its stable thioether bond precludes direct participation in the redox cycling and S-glutathionylation reactions that define much of glutathione's biological activity. Instead, the significance of this compound lies in its interactions with glutathione-dependent enzymes. It is hypothesized to act as a competitive inhibitor of Glutathione S-Transferases (GSTs), potentially modulating detoxification pathways and cellular signaling cascades that are regulated by these enzymes. This guide provides a comprehensive overview of the known biochemical properties of this compound, explores its reactivity with key enzyme systems based on data from related S-substituted analogs, details relevant experimental protocols for its synthesis and study, and visualizes its potential impact on cellular processes.

Biochemical Properties of this compound

This compound is structurally similar to reduced glutathione, with the critical difference being the alkylation of the reactive thiol group. This modification significantly alters its chemical and biological properties, shifting its role from a redox-active antioxidant to a more stable enzymatic modulator. The fundamental physicochemical properties of this compound are summarized below.

| Property | Data | Reference |

| Molecular Formula | C₁₂H₂₁N₃O₆S | [1] |

| Molecular Weight | 335.38 g/mol | [1] |

| IUPAC Name | (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-ethylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | [1] |

| Canonical SMILES | CCSC--INVALID-LINK--NC(=O)CC--INVALID-LINK--N | [1] |

| InChIKey | HMFDVPSBWOHOAP-YUMQZZPRSA-N | [1] |

| CAS Number | 24425-52-3 | [1] |

| Monoisotopic Mass | 335.11510657 Da | [1] |

| Topological Polar Surface Area | 184 Ų | [1] |

| Hydrogen Bond Donors | 5 | [1] |

| Hydrogen Bond Acceptors | 8 | [1] |

Reactivity and Enzymatic Interactions

The ethylation of the thiol group renders this compound resistant to oxidation and unable to form disulfide bonds. Its reactivity is therefore primarily defined by its ability to interact with the active sites of enzymes that normally bind glutathione.

Interaction with Glutathione S-Transferases (GSTs)

Glutathione S-Transferases are a major family of detoxification enzymes that catalyze the conjugation of GSH with a wide array of electrophilic substrates.[2][3] The active site of GSTs contains a specific binding pocket for glutathione, often referred to as the G-site. S-alkylated derivatives of glutathione are known to act as competitive inhibitors of GSTs by occupying this G-site without participating in the conjugation reaction. For instance, S-hexylglutathione is a well-characterized competitive inhibitor.[4]

It is highly probable that this compound also functions as a competitive inhibitor of various GST isozymes . By binding to the G-site, it would prevent the binding of GSH, thereby inhibiting the detoxification of other electrophilic compounds. The inhibitory potency (Kᵢ) would be expected to vary between different GST isoforms.

| Inhibitor | Target Enzyme | Inhibition Profile | Reference |

| S-Hexylglutathione | GSTs | Competitive inhibitor with respect to glutathione. | [4] |

| This compound (Predicted) | GSTs | Predicted to be a weak to moderate competitive inhibitor with respect to glutathione. | N/A |

| Ethacrynic Acid | GSTs | Covalent inhibitor, often used as a reference compound. | [4] |

Interaction with Glutathione Reductase (GR)

Glutathione Reductase (GR) is a critical enzyme that maintains the cellular pool of reduced glutathione by catalyzing the NADPH-dependent reduction of glutathione disulfide (GSSG).[5] Studies on other S-substituted glutathione derivatives have shown that the enzyme can accommodate some modifications. For example, S-allylmercaptoglutathione (GSSA), a mixed disulfide, is a substrate for yeast GR, although it has a significantly higher Michaelis constant (Kₘ) compared to the natural substrate GSSG (0.50 mM for GSSA vs. 0.07 mM for GSSG), indicating it is a poorer substrate.[6][7]

However, this compound possesses a stable thioether bond (C-S-C), not a reducible disulfide bond (S-S). Therefore, it is not expected to be a substrate for Glutathione Reductase . It is also unlikely to be a potent inhibitor, as its structure is substantially different from the disulfide substrate GSSG.

Putative Role in Cellular Signaling

Glutathione is increasingly recognized as a key signaling molecule, largely through the post-translational modification of proteins via S-glutathionylation, a process that regulates protein function in response to redox stress.[8][9] this compound, due to its blocked thiol group, cannot directly participate in S-glutathionylation.

However, this compound could exert an indirect effect on signaling pathways by inhibiting GSTs. Certain GST isoforms, particularly GST Pi (GSTP), can act as signaling regulators by binding to and sequestering kinases involved in stress-response pathways, such as c-Jun N-terminal kinase (JNK) and apoptosis signal-regulating kinase 1 (ASK1).[2] By competitively inhibiting GSTs, this compound could potentially disrupt these protein-protein interactions, leading to the release and activation of these kinases.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound via nucleophilic substitution.

Materials:

-

Reduced Glutathione (GSH)

-

Iodoethane (B44018) (or Ethyl Bromide)

-

Sodium Bicarbonate (NaHCO₃)

-

Nitrogen or Argon gas

-

Deoxygenated, distilled water

-

Reaction vessel

Methodology:

-

Dissolve a known molar amount of reduced glutathione in deoxygenated water in the reaction vessel. The solution should be kept under an inert atmosphere (N₂ or Ar) to prevent oxidation of GSH.

-

Add a 2-fold molar excess of sodium bicarbonate to the solution to act as a base, deprotonating the thiol group to the more nucleophilic thiolate anion.

-

While stirring, slowly add a 1.1-fold molar excess of iodoethane to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the disappearance of free thiol using Ellman's reagent (DTNB).

-

Upon completion, the reaction mixture can be acidified to pH ~3 with HCl to protonate carboxyl groups and then purified.

Protocol 2: Purification and Analysis

Purification (HPLC):

-

System: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC).

-

Column: C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 0% B to 30% B over 30 minutes.

-

Detection: UV detector at 214 nm.

-

Procedure: Inject the crude reaction mixture. Collect fractions corresponding to the major product peak. Pool the fractions and lyophilize to obtain pure this compound.

Analysis (LC-MS/MS):

-

Methodology: Utilize a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for confirmation.[10]

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Parent Ion: The expected [M+H]⁺ for this compound is m/z 336.1.

-

Fragmentation: In MS/MS analysis, look for characteristic fragment ions resulting from the neutral loss of the pyroglutamic acid moiety (129 Da), yielding a fragment at m/z 207.1.[11][12] Further fragmentation may show the loss of the glycine (B1666218) residue (75 Da).

Protocol 3: Glutathione S-Transferase (GST) Inhibition Assay

This protocol outlines a common method to assess the inhibitory effect of this compound on GST activity.[13]

Materials:

-

Purified GST enzyme (e.g., equine liver or a specific recombinant isozyme).

-

Phosphate (B84403) buffer (100 mM, pH 6.5).

-

Reduced Glutathione (GSH) solution.

-

1-Chloro-2,4-dinitrobenzene (CDNB) solution (in ethanol).

-

This compound stock solution (in buffer).

-

UV-compatible 96-well plate or cuvettes.

-

Spectrophotometer capable of reading at 340 nm.

Methodology:

-

Prepare Reaction Mixture: In each well/cuvette, prepare a reaction cocktail containing phosphate buffer, a fixed concentration of GSH (e.g., 1 mM), and GST enzyme.

-

Add Inhibitor: Add varying concentrations of this compound to the experimental wells. Add buffer to the control wells.

-

Pre-incubate: Incubate the plate at 25°C for 5 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the reaction by adding a fixed concentration of CDNB (e.g., 1 mM).

-

Monitor Reaction: Immediately measure the increase in absorbance at 340 nm over time (e.g., for 5 minutes). The product of the reaction, the GS-DNB conjugate, absorbs at this wavelength.

-

Calculate Activity: Determine the initial reaction rate (V₀) from the linear portion of the absorbance curve. The molar extinction coefficient for the GS-DNB conjugate at 340 nm is 9.6 mM⁻¹cm⁻¹.

-

Data Analysis: Plot the percentage of GST activity versus the concentration of this compound. Fit the data to a suitable dose-response curve to determine the IC₅₀ value. Further kinetic experiments varying both GSH and inhibitor concentrations can be performed to confirm the mechanism of inhibition and calculate the Kᵢ.

Conclusion

This compound is a stable S-alkylated metabolite of glutathione. Its primary biochemical significance appears to be its role as a potential competitive inhibitor of Glutathione S-Transferases, which may have downstream consequences for both xenobiotic metabolism and cellular signaling. The provided protocols offer a framework for the synthesis, purification, and functional characterization of this molecule. Further research is necessary to elucidate the specific inhibitory constants of this compound against various GST isozymes and to validate its predicted indirect effects on kinase signaling pathways in a cellular context. Such studies will enhance its utility as a chemical probe for investigating the multifaceted roles of GSTs in health and disease.

References

- 1. S-ethyl glutathione | C12H21N3O6S | CID 107650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Inhibitors of glutathione S-transferases as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Glutathione reductase - Wikipedia [en.wikipedia.org]

- 6. S-allylmercaptoglutathione Is a Substrate for Glutathione Reductase (E.C. 1.8.1.7) from Yeast (Saccharomyces cerevisiae) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. S-allylmercaptoglutathione Is a Substrate for Glutathione Reductase (E.C. 1.8.1.7) from Yeast (Saccharomyces cerevisiae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glutathione synthesis and its role in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. S-Glutathionylation: From Molecular Mechanisms to Health Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. home.sandiego.edu [home.sandiego.edu]

The Role of S-Ethylglutathione in Cellular Detoxification Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Ethylglutathione (S-EtGSH) is a key metabolite formed during the Phase II detoxification of ethylating xenobiotics. This process is primarily catalyzed by the superfamily of Glutathione (B108866) S-transferases (GSTs). The formation of S-EtGSH represents a critical step in neutralizing reactive electrophilic compounds, thereby protecting cellular macromolecules from damage. This technical guide provides a comprehensive overview of the formation, metabolism, and cellular transport of S-EtGSH. It details the enzymatic kinetics of its formation, its subsequent metabolism through the mercapturic acid pathway, and its efflux from the cell. Furthermore, this guide outlines detailed experimental protocols for the analysis of S-EtGSH and related enzymatic activities, and explores its potential role in modulating cellular signaling pathways. This document is intended to serve as a core resource for researchers and professionals involved in toxicology, pharmacology, and drug development.

Introduction: The Glutathione Conjugation System

Cellular detoxification of xenobiotics is a multi-phase process designed to convert lipophilic and potentially toxic compounds into more water-soluble and readily excretable metabolites. Phase II detoxification involves the conjugation of xenobiotics or their Phase I metabolites with endogenous hydrophilic molecules. Among these, the glutathione (GSH) conjugation system is paramount for the detoxification of a wide array of electrophilic compounds.[1][2]

Glutathione S-transferases (GSTs) are a diverse family of enzymes that catalyze the nucleophilic attack of the thiol group of glutathione on the electrophilic center of a substrate, leading to the formation of a glutathione S-conjugate.[2][3] When the xenobiotic is an ethylating agent, such as iodoethane (B44018) or ethyl bromide, the resulting conjugate is this compound. This conjugation reaction is a crucial detoxification step, as it renders the reactive electrophile inert and marks it for elimination from the cell.

Formation of this compound: The Role of Glutathione S-Transferases

The formation of S-EtGSH is a direct consequence of cellular exposure to electrophilic ethylating agents. GSTs, with their broad substrate specificity, are the primary catalysts for this reaction.

Enzymatic Reaction

The reaction involves the transfer of an ethyl group from the xenobiotic (R-X, where R is the ethyl group and X is a leaving group) to the sulfur atom of glutathione, as depicted below:

GSH + Ethyl-X ---(GST)---> this compound + HX

Quantitative Data: Enzyme Kinetics

The efficiency of S-EtGSH formation is dependent on the specific GST isozyme involved and the nature of the ethylating substrate. While extensive kinetic data exists for model GST substrates like 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), specific data for ethylating agents is less abundant. The following table summarizes representative kinetic parameters. It is important to note that Km values for some haloalkanes with mammalian GSTs can be high, indicating low affinity, which makes precise determination challenging.[4]

| GST Isozyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Reference |

| Rat GST 5-5 | Iodoethane | Not determined | Not determined | Not determined | Not determined | [4] |

| Human GST T1-1 | Iodoethane | Not determined | Not determined | Not determined | Not determined | [4] |

| General Range | CDNB | 0.1 - 1.21 | 0.117 - 60 | Variable | Variable | [5][6] |

| General Range | GSH | 0.1 - 0.45 | Variable | Variable | Variable | [5][6] |

Note: Specific kinetic parameters for the formation of this compound are not extensively reported in the literature. The data for CDNB is provided for general comparison of GST activity.

Metabolism of this compound: The Mercapturic Acid Pathway

Once formed, S-EtGSH is not directly excreted but undergoes a series of metabolic transformations known as the mercapturic acid pathway to produce a more readily excretable product.[1] This pathway involves the sequential cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione moiety, followed by N-acetylation of the remaining cysteine conjugate.

The key enzymatic steps are:

-

γ-Glutamyltranspeptidase (GGT) removes the γ-glutamyl residue.

-

Dipeptidases cleave the glycine residue, forming S-ethyl-L-cysteine.

-

N-acetyltransferase (NAT) acetylates the amino group of the cysteine conjugate to form N-acetyl-S-ethyl-L-cysteine, the final mercapturic acid product, which is then excreted in the urine.

Cellular Efflux of this compound

Glutathione conjugates, including S-EtGSH, are actively transported out of the cell by specific ATP-binding cassette (ABC) transporters, primarily the Multidrug Resistance-Associated Proteins (MRPs). This efflux is a crucial step in the detoxification process, preventing the intracellular accumulation of the conjugate.

Role in Cellular Signaling

While the primary role of S-EtGSH formation is detoxification, the broader glutathione system is intricately linked to cellular signaling. Depletion of the cellular glutathione pool can lead to oxidative stress, which in turn can activate stress-responsive signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[7]

-

MAPK Pathways: Oxidative stress is a known activator of c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which are involved in regulating apoptosis and inflammation.[8][9] GSTs themselves can interact with and regulate components of the MAPK pathway.[10]

-

Nrf2 Pathway: The Nrf2-Keap1 signaling pathway is a major regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant genes, including those encoding for GSTs and enzymes involved in glutathione synthesis.[5][11] S-glutathionylation of Keap1 has been shown to activate the Nrf2 pathway.[5]

The specific role of S-EtGSH in directly modulating these pathways is an area of ongoing research. It is plausible that the formation of S-EtGSH, by consuming glutathione and contributing to a shift in the cellular redox state, indirectly influences these signaling cascades.

Experimental Protocols

Synthesis of this compound Standard

A standard of S-EtGSH is essential for its accurate quantification in biological samples.

Materials:

-

Reduced Glutathione (GSH)

-

Iodoethane

-

Sodium bicarbonate

-

Diethyl ether

-

HPLC system with a C18 column

-

Mass spectrometer

Procedure:

-

Dissolve GSH in a 50% aqueous ethanol solution containing an equimolar amount of sodium bicarbonate.

-

Add a slight molar excess of iodoethane to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by HPLC.

-

Once the reaction is complete, acidify the solution with a suitable acid (e.g., formic acid) to a pH of ~3.

-

Extract the aqueous solution with diethyl ether to remove unreacted iodoethane.

-

Lyophilize the aqueous phase to obtain the crude S-EtGSH.

-

Purify the crude product by preparative reverse-phase HPLC using a water/acetonitrile (B52724) gradient containing 0.1% formic acid.

-

Collect the fractions containing S-EtGSH and confirm the identity and purity by mass spectrometry.

-

Lyophilize the pure fractions to obtain the S-EtGSH standard.

Quantification of Intracellular this compound by HPLC-MS/MS

This protocol allows for the sensitive and specific measurement of S-EtGSH in cell lysates.

Materials:

-

Cultured cells

-

Ethylating agent (e.g., iodoethane)

-

Ice-cold phosphate-buffered saline (PBS)

-

N-ethylmaleimide (NEM) solution

-

Ice-cold 80% methanol (B129727)

-

This compound standard

-

Stable isotope-labeled this compound internal standard (if available)

-

UPLC-MS/MS system

Procedure:

-

Cell Treatment: Treat cultured cells with the desired concentration of the ethylating agent for the specified time.

-

Cell Harvesting and Lysis:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

To prevent auto-oxidation of free thiols, add an NEM-containing buffer to the cells and incubate for 5 minutes at room temperature.

-

Aspirate the NEM buffer and add ice-cold 80% methanol to the cells to precipitate proteins and extract metabolites.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

-

Sample Preparation:

-

Incubate the lysate on ice for 15 minutes.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube. Add the internal standard.

-

Evaporate the solvent and reconstitute the sample in the initial mobile phase.

-

-

UPLC-MS/MS Analysis:

-

Inject the sample onto a reverse-phase UPLC column.

-

Use a gradient elution with mobile phases typically consisting of water and acetonitrile with 0.1% formic acid.

-

Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transition for S-EtGSH and its internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for S-EtGSH and the internal standard.

-

Generate a standard curve using the S-EtGSH standard.

-

Calculate the concentration of S-EtGSH in the samples based on the standard curve.

-

Glutathione S-Transferase Activity Assay with an Ethylating Substrate

This assay measures the rate of S-EtGSH formation catalyzed by GSTs.

Materials:

-

Purified GST isozyme or cell lysate

-

Reduced Glutathione (GSH)

-

Iodoethane (or other suitable ethylating substrate)

-

Phosphate (B84403) buffer (pH 6.5 - 7.5)

-

HPLC-MS/MS system as described in section 6.2

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, a saturating concentration of GSH (e.g., 5 mM), and the GST enzyme source.

-

Initiate Reaction: Start the reaction by adding a known concentration of iodoethane.

-

Time-Course Sampling: At various time points (e.g., 0, 1, 2, 5, 10 minutes), take an aliquot of the reaction mixture and immediately quench the reaction by adding an equal volume of ice-cold methanol containing an internal standard.

-

Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein.

-

HPLC-MS/MS Analysis: Analyze the supernatant for the amount of S-EtGSH formed using the method described in section 6.2.

-

Data Analysis: Plot the concentration of S-EtGSH formed against time. The initial linear portion of the curve represents the initial reaction velocity.

-

Kinetic Parameter Determination: To determine Km and Vmax, repeat the assay with varying concentrations of one substrate (e.g., iodoethane) while keeping the other substrate (GSH) at a saturating concentration. Plot the initial velocities against the substrate concentration and fit the data to the Michaelis-Menten equation.

Conclusion and Future Directions

This compound is a central metabolite in the detoxification of ethylating xenobiotics. Its formation, catalyzed by GSTs, and subsequent metabolism via the mercapturic acid pathway represent a highly efficient system for the elimination of these potentially harmful compounds. While the general principles of this pathway are well-established, there remain areas for further investigation. Specifically, a more detailed characterization of the kinetic parameters of various human GST isozymes with a range of ethylating agents is needed. Furthermore, elucidating the direct and indirect roles of S-EtGSH in modulating cellular signaling pathways will provide deeper insights into the cellular response to xenobiotic stress. The development of robust and sensitive analytical methods, such as those outlined in this guide, will be instrumental in advancing our understanding of the critical role of this compound in cellular detoxification and homeostasis.

References

- 1. Development of an assay for cellular efflux of pharmaceutically active agents and its relevance to understanding drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of ethanol on the expression of hepatic glutathione S-transferase: an in vivo/in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of JNK signaling by GSTp | The EMBO Journal [link.springer.com]

- 5. mdpi.com [mdpi.com]

- 6. Enzyme kinetics and substrate selectivities of rat glutathione S-transferase isoenzymes towards a series of new 2-substituted 1-chloro-4-nitrobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. escholarship.org [escholarship.org]

- 10. Regulation of JNK signaling by GSTp - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hepatic glutathione determination after ethanol administration in rat: evidence of the first-pass metabolism of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Formation of S-Ethylglutathione by Glutathione S-Transferases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione (B108866) S-Transferases (GSTs) are a superfamily of multifunctional enzymes pivotal in the cellular detoxification of a wide array of xenobiotic and endogenous compounds.[1][2] These enzymes catalyze the nucleophilic attack of the thiol group of reduced glutathione (GSH) on the electrophilic center of various substrates, leading to the formation of more water-soluble and readily excretable glutathione S-conjugates.[3][4] This conjugation is the initial step in the mercapturic acid pathway, a major route for the elimination of toxic compounds from the body.[5]

One such reaction is the formation of S-Ethylglutathione from the conjugation of glutathione with ethyl-group-containing electrophiles, such as ethyl halides (e.g., ethyl bromide, ethyl chloride). This process is of significant interest in toxicology and drug metabolism, as it represents a key detoxification pathway for these potentially harmful alkylating agents. Understanding the kinetics and mechanisms of this enzymatic reaction is crucial for assessing the metabolic fate and potential toxicity of various ethylated compounds.

This technical guide provides an in-depth overview of the enzymatic formation of this compound by GSTs, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Enzymatic Reaction Mechanism

The formation of this compound by GSTs proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The GST enzyme binds both glutathione and the ethyl-containing electrophile (e.g., ethyl bromide) in its active site. The enzyme's active site facilitates the deprotonation of the thiol group of glutathione to form a highly reactive thiolate anion. This thiolate then acts as a potent nucleophile, attacking the electrophilic carbon atom of the ethyl group. This results in the displacement of the leaving group (e.g., bromide) and the formation of a stable thioether bond, yielding this compound.

dot

Caption: Enzymatic conjugation of glutathione and ethyl bromide by GST.

Quantitative Data: Enzyme Kinetics

The kinetic parameters for the GST-catalyzed formation of this compound can vary significantly depending on the specific GST isoenzyme and the nature of the ethyl-halide substrate. Mammalian Theta-class GSTs, such as rat GST 5-5 and human GST T1-1, which are known to be active with small haloalkanes, often exhibit non-saturating, first-order kinetics.[6][7] This makes the determination of traditional Michaelis-Menten constants (Km and Vmax) challenging. For these enzymes, the catalytic efficiency (kcat/Km) is the most informative kinetic parameter.[6] In contrast, some bacterial GSTs display hyperbolic Michaelis-Menten kinetics with these substrates.[7][8]

The reactivity of the ethyl halide also plays a crucial role, with the rate of reaction generally following the order of the leaving group's stability: I > Br > Cl.[6] Specifically, carbon-bromine (C-Br) bond cleavage is approximately 10 times faster than carbon-chlorine (C-Cl) bond cleavage.[6]

Table 1: Kinetic Parameters for GST-Catalyzed Conjugation of Ethyl Halides

| GST Isoform | Substrate | Km (mM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| Rat GST 5-5 | Ethyl Chloride | Not Saturable | Not Determined | Not Determined | Low | [6] |

| Human GST T1-1 | Ethyl Chloride | Not Saturable | Not Determined | Not Determined | Low | [6] |

| Rat GST 5-5 | Ethyl Bromide | Not Saturable | Not Determined | Not Determined | ~10x > Ethyl-Cl | [6] |

| Human GST T1-1 | Ethyl Bromide | Not Saturable | Not Determined | Not Determined | ~10x > Ethyl-Cl | [6] |

| Bacterial DM11 | Dihalomethanes | Determined | Determined | Determined | High | [7][8] |

Note: Specific values for ethyl halides are often not reported for mammalian GSTs due to their non-saturating kinetics. The table reflects the general observations from the literature.

Experimental Protocols

Purification of Glutathione S-Transferase

For kinetic analysis, a purified GST enzyme is required. A common method for purifying GSTs, particularly recombinant GST-tagged proteins, is through affinity chromatography.

Methodology:

-

Cell Lysis: Bacterial or eukaryotic cells overexpressing the GST of interest are harvested and resuspended in a lysis buffer (e.g., phosphate-buffered saline, pH 7.4, containing protease inhibitors). The cells are then lysed by sonication or high-pressure homogenization.

-

Clarification: The cell lysate is centrifuged at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cellular debris. The supernatant containing the soluble GST is collected.

-

Affinity Chromatography: The clarified lysate is loaded onto a glutathione-agarose affinity column. The GST enzyme binds to the immobilized glutathione.

-

Washing: The column is washed extensively with the lysis buffer to remove non-specifically bound proteins.

-

Elution: The purified GST is eluted from the column using a buffer containing an excess of reduced glutathione (e.g., 10-20 mM GSH in Tris-HCl, pH 8.0).

-

Buffer Exchange: The eluted enzyme is dialyzed against a storage buffer (e.g., phosphate (B84403) buffer, pH 7.0, containing glycerol) to remove excess glutathione and prepare it for kinetic assays.

Assay for GST Activity towards Ethyl Halides

The enzymatic activity of GST towards ethyl halides can be determined by monitoring the consumption of GSH or the formation of the halide ion. A common spectrophotometric method involves the use of 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a general substrate, which can be adapted for colorless substrates like ethyl halides by measuring GSH depletion.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared in a quartz cuvette containing a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5), a known concentration of reduced glutathione (GSH), and the purified GST enzyme.

-

Initiation of Reaction: The reaction is initiated by the addition of the ethyl halide substrate (e.g., ethyl bromide dissolved in a suitable solvent like ethanol (B145695) to ensure solubility).

-

Monitoring GSH Concentration: The decrease in GSH concentration over time is monitored spectrophotometrically at 340 nm using the reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the remaining GSH to produce a colored product. Alternatively, HPLC-based methods can be used to directly measure the formation of this compound.

-

Data Analysis: The initial rate of the reaction is determined from the linear portion of the absorbance change over time.

-

Kinetic Parameter Calculation: By varying the concentration of the ethyl halide substrate while keeping the GSH concentration constant (and vice-versa), the kinetic parameters (Km, Vmax, kcat, and kcat/Km) can be determined by fitting the data to the Michaelis-Menten equation or, for non-saturating kinetics, by analyzing the initial rates at low substrate concentrations.

dot

Caption: A typical workflow for determining GST kinetic parameters.

Metabolic Fate of this compound: The Mercapturic Acid Pathway

The this compound formed by the initial conjugation reaction is not the final excretory product. It undergoes further metabolism through the mercapturic acid pathway to be ultimately eliminated from the body, primarily in the urine.

Steps of the Mercapturic Acid Pathway:

-

Formation of this compound: As described, GSTs catalyze the conjugation of glutathione with an ethyl-containing electrophile.

-

Removal of Glutamate: The γ-glutamyl moiety is cleaved from this compound by the enzyme γ-glutamyltranspeptidase (GGT), yielding S-ethyl-L-cysteinylglycine.

-

Removal of Glycine (B1666218): A dipeptidase then hydrolyzes the cysteinyl-glycine bond, releasing glycine and forming S-ethyl-L-cysteine.

-

N-Acetylation: Finally, the S-ethyl-L-cysteine is N-acetylated by an N-acetyltransferase to form the corresponding mercapturic acid, N-acetyl-S-ethyl-L-cysteine, which is then excreted.

dot

Caption: The metabolic pathway for this compound detoxification.

Conclusion

The enzymatic formation of this compound by Glutathione S-Transferases is a fundamental detoxification reaction for ethyl-containing electrophiles. While the kinetic characterization of this process can be complex, particularly for mammalian GSTs that exhibit non-saturating kinetics, understanding the catalytic efficiency (kcat/Km) provides valuable insights into the metabolic clearance of these compounds. The detailed experimental protocols provided herein offer a framework for researchers to investigate the kinetics of this important biotransformation reaction. Furthermore, elucidating the subsequent metabolism of this compound through the mercapturic acid pathway is essential for a complete understanding of the disposition of ethylated xenobiotics. This knowledge is critical for applications in drug development, toxicology, and risk assessment.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetic Behavior of Glutathione Transferases: Understanding Cellular Protection from Reactive Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Species differences in the glutathione transferase GSTT1-1 activity towards the model substrates methyl chloride and dichloromethane in liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of the kinetic mechanism of haloalkane conjugation by mammalian theta-class glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conjugation of haloalkanes by bacterial and mammalian glutathione transferases: mono- and dihalomethanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

S-Ethylglutathione: A Biomarker for Electrophilic Stress - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Electrophilic stress, arising from an imbalance between the production of electrophilic species and the capacity of cellular detoxification systems, is a critical factor in the etiology and progression of numerous diseases, as well as a key consideration in drug-induced toxicity. The covalent adduction of cellular nucleophiles, particularly the tripeptide glutathione (B108866) (GSH), represents a primary defense mechanism against electrophilic damage. S-Ethylglutathione (SEG), a specific conjugate of GSH with an ethyl group, serves as a sensitive and specific biomarker for exposure to ethylating electrophiles. This technical guide provides an in-depth overview of the formation, quantification, and biological relevance of this compound as a biomarker for electrophilic stress, tailored for researchers and professionals in drug development and toxicology.

Introduction to Electrophilic Stress and Glutathione Conjugation

Electrophilic stress occurs when cells are exposed to an excess of electrophilic compounds, which are reactive molecules that readily accept electrons. These can be of exogenous origin, such as environmental pollutants and drug metabolites, or from endogenous sources like byproducts of oxidative stress. Unchecked, electrophiles can covalently modify critical cellular macromolecules like DNA, proteins, and lipids, leading to cellular dysfunction, mutagenesis, and cytotoxicity.

The primary cellular defense against electrophilic stress is the glutathione conjugation system. Glutathione (γ-L-glutamyl-L-cysteinyl-glycine), a ubiquitous tripeptide, contains a highly reactive sulfhydryl group on its cysteine residue. This thiol group can directly react with electrophiles or, more commonly, the reaction is catalyzed by a superfamily of enzymes known as Glutathione S-transferases (GSTs). This conjugation reaction neutralizes the electrophile and forms a more water-soluble and readily excretable glutathione S-conjugate.

Formation of this compound

This compound is formed when the thiol group of glutathione reacts with an electrophile carrying an ethyl group. This can occur through two primary mechanisms:

-

Spontaneous Reaction: Highly reactive ethylating agents can directly react with the nucleophilic thiol of GSH.

-

Enzymatic Catalysis: The majority of this compound formation is catalyzed by Glutathione S-transferases (GSTs).[1] GSTs lower the pKa of the GSH thiol group, increasing its nucleophilicity and facilitating the attack on the electrophilic carbon of the ethylating agent.

The formation of this compound is a direct indicator of exposure to ethylating agents such as iodoethane, ethyl methanesulfonate, and certain drug metabolites.

The Nrf2-Keap1 Signaling Pathway: Master Regulator of the Electrophilic Stress Response

The cellular response to electrophilic stress is primarily orchestrated by the Keap1-Nrf2 signaling pathway. Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

Upon exposure to electrophiles, specific cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of a battery of cytoprotective genes.[2] These include genes encoding for:

-

Glutathione S-transferases (GSTs): Increasing the capacity for electrophile conjugation.

-

Enzymes for Glutathione Biosynthesis: Such as glutamate-cysteine ligase (GCL), the rate-limiting enzyme in GSH synthesis, ensuring a sufficient pool of glutathione.[1]

-

Antioxidant Enzymes: Such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

-

Drug Transporters: Including Multidrug Resistance-Associated Proteins (MRPs), which are responsible for the efflux of glutathione conjugates from the cell.[2]

The activation of the Nrf2 pathway thus leads to an enhanced capacity to form and eliminate this compound upon exposure to ethylating agents.

This compound vs. Other Biomarkers of Electrophilic/Oxidative Stress

Several biomarkers are used to assess electrophilic and oxidative stress. The table below provides a comparison of this compound with two commonly used markers: Malondialdehyde (MDA) and 4-Hydroxynonenal (4-HNE).

| Biomarker | Precursor/Source | Mechanism of Formation | Specificity | Analytical Method | Advantages | Limitations |

| This compound (SEG) | Ethylating agents (e.g., iodoethane, ethyl methanesulfonate) | Glutathione conjugation (spontaneous or GST-catalyzed) | High for ethylating electrophiles | LC-MS/MS | Direct measure of detoxification pathway; high specificity. | Only indicative of exposure to ethylating agents. |

| Malondialdehyde (MDA) | Polyunsaturated fatty acids | Lipid peroxidation | Low; can be formed during sample preparation | HPLC with fluorescence detection, GC-MS, spectrophotometry (TBARS assay) | Widely used and established marker of general oxidative stress.[3][4] | Lack of specificity; TBARS assay is prone to artifacts. |

| 4-Hydroxynonenal (4-HNE)-protein adducts | ω-6 polyunsaturated fatty acids | Lipid peroxidation and subsequent adduction to proteins | High for lipid peroxidation-derived electrophilic stress | LC-MS/MS, Western Blot, ELISA | Stable adducts; reflects damage to macromolecules. | Complex analytical procedures; may not reflect acute exposure. |

While MDA and 4-HNE are valuable markers of general oxidative damage and lipid peroxidation, this compound offers superior specificity as a biomarker for exposure to ethylating electrophiles.

Experimental Protocols

Quantification of this compound in Biological Matrices by LC-MS/MS

This protocol outlines a general procedure for the quantification of this compound in plasma. It can be adapted for other matrices like urine or tissue homogenates.

5.1.1. Materials and Reagents

-

This compound analytical standard

-

Stable isotope-labeled internal standard (e.g., S-Ethyl-d5-glutathione)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

N-ethylmaleimide (NEM)

-

Trichloroacetic acid (TCA)

-

Ultrapure water

-

LC-MS/MS system (e.g., triple quadrupole)

-

Reversed-phase C18 column

5.1.2. Sample Preparation

-

Blood Collection and Plasma Separation: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Immediately after collection, add N-ethylmaleimide (NEM) to a final concentration of 10 mM to prevent auto-oxidation of free thiols. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.

-

Protein Precipitation: To 100 µL of plasma, add the internal standard. Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins. Vortex for 1 minute.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

5.1.3. LC-MS/MS Analysis

-

Chromatographic Separation: Use a C18 column with a gradient elution profile.

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its internal standard.

5.1.4. Calibration and Quantification

Prepare a calibration curve by spiking known concentrations of this compound analytical standard into a control matrix (e.g., blank plasma). Process these standards alongside the unknown samples. The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Data Presentation

While direct comparative studies quantifying this compound alongside other biomarkers in response to ethylating agents are limited in the published literature, the following table provides a conceptual framework for presenting such data, based on expected outcomes from the known mechanisms.

Table 1: Hypothetical Dose-Response of Electrophilic Stress Biomarkers to an Ethylating Agent

| Dose of Ethylating Agent (mg/kg) | This compound (ng/mL plasma) | Malondialdehyde (µM plasma) | 4-HNE-Protein Adducts (pmol/mg protein) |

| 0 (Control) | < LLOQ* | 1.5 ± 0.2 | 2.1 ± 0.3 |

| 1 | 15.2 ± 2.1 | 1.6 ± 0.3 | 2.5 ± 0.4 |

| 10 | 125.8 ± 15.3 | 2.5 ± 0.4 | 5.8 ± 0.9 |

| 50 | 580.4 ± 65.7 | 4.8 ± 0.7 | 15.2 ± 2.1 |

| 100 | 1150.6 ± 130.2 | 8.2 ± 1.1 | 28.9 ± 3.5 |

*LLOQ: Lower Limit of Quantification

Table 2: Hypothetical Time-Course of this compound Formation and Elimination

| Time Post-Exposure (hours) | This compound in Plasma (ng/mL) | This compound Metabolites in Urine (ng/mg creatinine) |

| 0 | < LLOQ | < LLOQ |

| 1 | 850.3 ± 95.2 | 50.1 ± 6.7 |

| 4 | 450.7 ± 50.1 | 350.8 ± 40.2 |

| 8 | 120.1 ± 15.8 | 680.4 ± 75.3 |

| 24 | 10.5 ± 2.1 | 150.2 ± 18.9 |

| 48 | < LLOQ | 25.6 ± 4.3 |

Applications in Drug Development

The measurement of this compound can be a valuable tool throughout the drug development pipeline:

-

Lead Optimization: Screening compounds for their potential to form reactive ethylating metabolites.

-

Preclinical Toxicology: Assessing the extent of electrophilic stress and target engagement of detoxification pathways in animal models.

-

Clinical Trials: Monitoring for potential drug-induced electrophilic stress in patients.

Conclusion

This compound is a highly specific and sensitive biomarker for exposure to ethylating electrophiles. Its formation is a direct consequence of the glutathione conjugation pathway, a primary defense mechanism against electrophilic stress. The quantification of this compound by robust analytical methods like LC-MS/MS provides a powerful tool for researchers and drug development professionals to assess the risk associated with electrophilic compounds and to understand the cellular response to this form of chemical stress. Further research is warranted to establish direct comparative data with other biomarkers across a range of ethylating agents and biological systems.

References

A Technical Guide to the Non-Enzymatic Formation of S-Ethylglutathione from Ethylating Agents

Abstract: The conjugation of reduced glutathione (B108866) (GSH) with electrophilic compounds is a critical pathway in cellular detoxification. While often catalyzed by glutathione S-transferases (GSTs), the non-enzymatic reaction with potent electrophiles, such as ethylating agents, proceeds at physiologically significant rates. This document provides a detailed overview of the core chemical principles, influencing factors, kinetics, and experimental methodologies related to the non-enzymatic formation of S-Ethylglutathione (S-EtG). It is intended for researchers, scientists, and professionals in drug development and toxicology who are investigating the metabolic fate and reactivity of ethylating xenobiotics.

The Core Reaction Mechanism

The non-enzymatic formation of this compound is a bimolecular nucleophilic substitution (Sₙ2) reaction.[1] The key to this reaction is the sulfhydryl (thiol) group of the cysteine residue within the glutathione tripeptide.

1.1 Role of pH and Thiolate Anion Formation The reactivity of the thiol group is highly dependent on pH.[1] The pKa of glutathione's thiol group is approximately 9.2. At physiological pH (~7.4), a small but highly reactive fraction of glutathione exists as the thiolate anion (GS⁻).[1] This deprotonated form is a potent nucleophile that attacks the electrophilic ethyl group of the ethylating agent. The reaction rate increases as the pH rises, corresponding to a greater concentration of the thiolate anion.

1.2 The Sₙ2 Reaction In the Sₙ2 mechanism, the nucleophilic GS⁻ attacks the carbon atom of the ethyl group, while simultaneously displacing the leaving group (X). This occurs in a single, concerted step.

General Reaction: GSH ⇌ GS⁻ + H⁺ GS⁻ + CH₃CH₂-X → GS-CH₂CH₃ + X⁻

Where X is a leaving group (e.g., I⁻, Br⁻, Cl⁻, or a sulfate (B86663) group). The efficiency of the reaction is heavily influenced by the nature of this leaving group, with better leaving groups (weaker bases) resulting in faster reaction rates.[1] For example, the reaction with iodoethane (B44018) would be faster than with chloroethane.

Quantitative Analysis of Reaction Kinetics

The non-enzymatic reaction between glutathione and an electrophile follows second-order kinetics. The rate of reaction is proportional to the concentration of both glutathione and the ethylating agent. While extensive kinetic data for many specific ethylating agents is embedded within studies focused on enzymatic reactions, the principle remains consistent. The table below presents an example of a non-enzymatic rate constant for a related reaction and highlights the significant rate enhancement provided by enzymatic catalysis.

| Electrophile | Condition | Second-Order Rate Constant (k) | Catalyst | Reference |

| Ethacrynic Acid | In vitro | 126 µM⁻¹ min⁻¹ | Non-Enzymatic | [2] |

| Ethacrynic Acid | In vitro (rat liver cytosol) | Vₘₐₓ = 32 µmol min⁻¹ g⁻¹ liver | GST (Enzymatic) | [2] |

| α,β-Unsaturated Ketones | Chemoassay | k(GSH) values span ~5 orders of magnitude | Non-Enzymatic | [3] |

Note: Data for simple ethylating agents like iodoethane or diethyl maleate (B1232345) were not explicitly quantified in the provided search results, but their reactivity is well-established. Ethacrynic acid serves as a well-documented electrophile that conjugates with GSH.

Experimental Protocol: In Vitro Analysis of Non-Enzymatic S-EtG Formation

This protocol outlines a general method for measuring the rate of non-enzymatic this compound formation in vitro. The primary analytical technique is High-Performance Liquid Chromatography (HPLC), which is used to separate and quantify the S-EtG product.[4]

3.1 Materials and Reagents

-

Reduced L-Glutathione (GSH)

-

Ethylating Agent (e.g., Iodoethane, Diethyl Sulfate, or Ethyl Methanesulfonate)

-

Phosphate (B84403) Buffer (e.g., 100 mM, pH 7.4)

-

Reaction Quenching Agent (e.g., Trichloroacetic Acid or ice-cold Acetonitrile)

-

HPLC system with a C18 reverse-phase column

-

Mobile Phase (e.g., gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

-

This compound standard for calibration

3.2 Procedure

-

Preparation of Stock Solutions: Prepare concentrated stock solutions of GSH and the ethylating agent in an appropriate solvent (e.g., water for GSH, ethanol (B145695) or DMSO for the ethylating agent).

-

Reaction Setup: In a temperature-controlled environment (e.g., 37°C water bath), pre-warm the phosphate buffer.

-

Initiation of Reaction: To the pre-warmed buffer, add GSH to a final concentration (e.g., 1-5 mM). Initiate the reaction by adding the ethylating agent to a known final concentration (e.g., 0.1-1 mM). The final volume should be recorded.

-

Time-Course Sampling: At designated time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately mix the aliquot with a quenching agent (e.g., an equal volume of ice-cold 10% trichloroacetic acid) to stop the reaction by precipitating proteins (if present) and acidifying the solution.

-

Sample Preparation: Centrifuge the quenched samples to pellet any precipitate. Transfer the supernatant to an HPLC vial for analysis.

-

HPLC Analysis: Inject the sample onto the HPLC system. S-EtG is separated from unreacted GSH and other components. The amount of S-EtG is quantified by comparing its peak area to a standard curve generated from known concentrations of the S-EtG standard.

-

Data Analysis: Plot the concentration of S-EtG formed over time. The initial rate of the reaction can be determined from the slope of this line. The second-order rate constant can be calculated from the initial rate and the initial concentrations of the reactants.

Biological and Toxicological Significance

The non-enzymatic formation of S-EtG is a crucial detoxification mechanism. Ethylating agents, such as ethyl methanesulfonate, are known mutagens, and their detoxification is vital for cellular protection.[5] When cellular detoxification systems are overwhelmed, either by high doses of the xenobiotic or by depletion of GSH stores, the ethylating agent can react with other cellular nucleophiles, such as DNA and proteins, leading to toxicity and mutagenicity.[5][6] Therefore, understanding the kinetics of non-enzymatic conjugation is essential for predicting the toxic potential of ethylating compounds and for developing strategies to mitigate their harmful effects.

References

- 1. Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bimolecular glutathione conjugation kinetics of ethacrynic acid in rat liver: in vitro and perfusion studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic glutathione chemoassay to quantify thiol reactivity of organic electrophiles--application to alpha,beta-unsaturated ketones, acrylates, and propiolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of glutathione S-transferase-catalyzed S-alkylglutathione formation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of reproductive tract glutathione enhancement and depletion on ethyl methanesulfonate-induced dominant lethal mutations in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cellular glutathione depletion by diethyl maleate or buthionine sulfoximine: no effect of glutathione depletion on the oxygen enhancement ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Purification of S-Ethylglutathione for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of S-Ethylglutathione, a critical molecule for a variety of research applications. The methodologies detailed herein are intended to equip researchers with the necessary information to produce high-purity this compound for their studies.

Introduction

This compound (GS-Et) is an S-alkylated derivative of the ubiquitous tripeptide antioxidant, glutathione (B108866) (GSH). It is primarily known as a product of the detoxification of ethylating xenobiotics, a reaction often catalyzed by the glutathione S-transferase (GST) family of enzymes. In research, GS-Et serves as a valuable standard for studying GST activity, investigating mechanisms of xenobiotic metabolism, and exploring the broader roles of glutathione in cellular processes. This guide outlines a robust method for the chemical synthesis of GS-Et, followed by a detailed purification protocol to ensure high purity for sensitive research applications.

Chemical Synthesis of this compound

The synthesis of this compound is achieved through the nucleophilic attack of the thiol group of glutathione on an ethylating agent, such as ethyl iodide. The reaction is typically carried out in an aqueous or mixed aqueous/organic solvent system under basic conditions to deprotonate the thiol group, thereby increasing its nucleophilicity.

Experimental Protocol: Synthesis of this compound

Materials:

-

L-Glutathione (reduced form, GSH)

-

Ethyl iodide (CH₃CH₂I)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Dissolution of Glutathione: In a round-bottom flask, dissolve L-Glutathione in deionized water to a concentration of approximately 0.1 M.

-

pH Adjustment: While stirring, slowly add sodium bicarbonate to the glutathione solution until the pH reaches 8.0-8.5. This deprotonates the thiol group, activating it for the subsequent reaction.

-

Addition of Ethyl Iodide: Add a 1.1 molar equivalent of ethyl iodide to the reaction mixture. It is advisable to add the ethyl iodide dropwise to control the reaction rate.

-

Reaction: Allow the reaction to proceed at room temperature with continuous stirring for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching and Work-up: After completion of the reaction, carefully adjust the pH of the solution to ~3 with 1 M HCl. This protonates the unreacted thiol groups and the carboxyl groups.

-

Precipitation and Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. To the concentrated aqueous solution, add an excess of cold ethanol or diethyl ether to precipitate the crude this compound.

-

Filtration and Drying: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol and then diethyl ether to remove any unreacted ethyl iodide and other organic impurities. Dry the product under vacuum to obtain the crude this compound.

Quantitative Data for Synthesis

| Parameter | Value |

| Starting Material | L-Glutathione (reduced) |

| Ethylating Agent | Ethyl iodide |

| Molar Ratio (GSH:Ethyl Iodide) | 1 : 1.1 |

| Reaction Time | 4-6 hours |

| Reaction Temperature | Room Temperature |

| Typical Crude Yield | 70-85% |

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting materials, by-products, and salts. A combination of column chromatography and recrystallization is recommended to achieve high purity.

Experimental Protocol: Purification by Preparative HPLC

Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is an effective method for purifying this compound.

Instrumentation and Materials:

-

Preparative HPLC system with a UV detector

-

Preparative C18 reverse-phase column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water

-

Mobile Phase B: Acetonitrile

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

-

Chromatographic Conditions:

-

Column: Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm particle size)

-

Flow Rate: 10-20 mL/min

-

Detection: UV at 210 nm

-

Gradient: A linear gradient from 0% to 30% Mobile Phase B over 30 minutes is a good starting point. The gradient may need to be optimized based on the separation of the product from impurities.

-

-

Fraction Collection: Collect fractions corresponding to the major peak, which is this compound.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.

-

Lyophilization: Pool the pure fractions and remove the solvents by lyophilization to obtain pure this compound as a white, fluffy solid.

Quantitative Data for Purification

| Parameter | Value |

| Purification Method | Preparative RP-HPLC |

| Column Type | C18 |

| Mobile Phase | Water (0.1% TFA) / Acetonitrile |

| Typical Recovery Yield | > 80% |

| Final Purity | > 98% (by analytical HPLC) |

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectra should be recorded to confirm the structure of this compound. The presence of signals corresponding to the ethyl group attached to the sulfur atom is a key diagnostic feature.

Expected ¹H NMR Chemical Shifts (in D₂O, δ in ppm):

| Protons | Chemical Shift (ppm) |

| Ethyl -CH₃ | ~1.25 (t) |

| Ethyl -CH₂-S | ~2.65 (q) |

| Cys β-CH₂ | ~2.9-3.1 (m) |

| Glu β-CH₂ | ~2.1 (m) |

| Glu γ-CH₂ | ~2.5 (t) |

| Gly α-CH₂ | ~3.9 (s) |

| Glu α-CH | ~3.8 (t) |

| Cys α-CH | ~4.5 (t) |

Expected ¹³C NMR Chemical Shifts (in D₂O, δ in ppm):

| Carbon | Chemical Shift (ppm) |

| Ethyl -CH₃ | ~15 |

| Ethyl -CH₂-S | ~26 |

| Cys β-C | ~33 |

| Glu β-C | ~27 |

| Glu γ-C | ~32 |

| Gly α-C | ~43 |

| Cys α-C | ~54 |

| Glu α-C | ~55 |

| Carbonyls | ~172-176 |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of this compound.

Expected Mass Spectrometry Data:

| Parameter | Value |

| Molecular Formula | C₁₂H₂₁N₃O₆S |

| Molecular Weight | 335.38 g/mol |

| Expected [M+H]⁺ | m/z 336.12 |

| Expected [M-H]⁻ | m/z 334.11 |

Visualization of the Detoxification Pathway

This compound is formed as part of the Phase II detoxification pathway, where glutathione S-transferases (GSTs) catalyze the conjugation of glutathione to electrophilic xenobiotics, such as ethylating agents. This process renders the xenobiotic more water-soluble, facilitating its excretion from the body.

S-Ethylglutathione: A Technical Guide to its Discovery, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Ethylglutathione (S-E-GSH) is a synthetic derivative of the ubiquitous intracellular antioxidant, glutathione (B108866) (GSH). This document provides a comprehensive overview of the discovery, initial characterization, and biological interactions of S-E-GSH. It is designed to serve as a technical resource for researchers in biochemistry, pharmacology, and drug development. The guide details the synthesis and purification of S-E-GSH, methods for its analytical characterization, and its role as a substrate in metabolic pathways. Particular emphasis is placed on its interaction with key enzymes such as glutathione S-transferases and those of the mercapturic acid pathway. While specific quantitative kinetic and cellular uptake data for S-E-GSH are not extensively available in the current literature, this guide consolidates the existing knowledge and provides protocols and data for closely related compounds to inform future research.

Introduction

Glutathione (γ-L-glutamyl-L-cysteinylglycine) is a critical tripeptide that plays a central role in cellular defense against oxidative stress and xenobiotic toxicity. Its functions include direct scavenging of reactive oxygen species, detoxification of electrophilic compounds via glutathione S-transferase (GST)-mediated conjugation, and maintenance of the cellular redox state.[1] However, the therapeutic and experimental utility of exogenous glutathione is limited by its poor cellular uptake.

To overcome this limitation, ester derivatives of glutathione, such as this compound (also known as glutathione monoethyl ester), were developed. These derivatives exhibit enhanced membrane permeability and are readily transported into cells, where they can be hydrolyzed to release glutathione, thereby augmenting intracellular GSH levels.[2] S-E-GSH has also found utility as a tool in drug metabolism studies, particularly in the trapping and identification of reactive electrophilic metabolites.

This technical guide provides an in-depth summary of the foundational knowledge regarding S-E-GSH, from its chemical synthesis to its biological fate.

Physicochemical Properties

This compound is the S-ethyl derivative of glutathione.

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-ethylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | [3] |

| Molecular Formula | C12H21N3O6S | [3] |

| Molecular Weight | 335.38 g/mol | [3] |